molecular formula C8H7ClN4 B7942584 6-Chloroquinazoline-2,4-diamine CAS No. 915402-35-6

6-Chloroquinazoline-2,4-diamine

Katalognummer: B7942584
CAS-Nummer: 915402-35-6
Molekulargewicht: 194.62 g/mol
InChI-Schlüssel: ZMQPXDMCQOHVLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloroquinazoline-2,4-diamine is a heterocyclic organic compound with the molecular formula C8H7ClN4 It is a derivative of quinazoline, characterized by the presence of a chlorine atom at the 6th position and amino groups at the 2nd and 4th positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinazoline-2,4-diamine typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of 2,4-diaminoquinazoline with phosphorus oxychloride, followed by quenching with alcohols to obtain the desired product . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed intramolecular aryl C-H amidination .

Industrial Production Methods: Industrial production methods for this compound often employ large-scale chlorination processes using phosphorus oxychloride and subsequent purification steps to achieve high yields and purity. The use of organic solvents and controlled reaction conditions ensures the efficient production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloroquinazoline-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amino groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

  • Substitution reactions yield various substituted quinazoline derivatives.
  • Oxidation and reduction reactions produce different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Inhibition of PAK4 Kinase:
One of the significant applications of 6-Chloroquinazoline-2,4-diamine is its development as a selective inhibitor of p21-activated kinase 4 (PAK4). PAK4 is implicated in cancer cell migration and invasion. A series of derivatives based on this compound have shown promising results in inhibiting PAK4 activity, with one derivative demonstrating a remarkable selectivity (346-fold) against PAK1. This compound also inhibited the migration and invasion of A549 tumor cells in vitro, indicating its potential as a lead compound for anticancer drug discovery .

Multitarget Antitumor Activity:
Research has highlighted the multitarget capabilities of quinazoline derivatives, including this compound. These compounds have been shown to interact with multiple intracellular targets, such as microtubules and receptor tyrosine kinases (RTKs), leading to potential antitumor effects. The ability to inhibit key pathways involved in tumor growth supports the further investigation of these compounds as antitumor agents .

Antileishmanial Activity

This compound and its derivatives have been evaluated for their antileishmanial activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Studies indicate that certain N2,N4-disubstituted analogs exhibit low to sub-micromolar potency against this parasite. For example, specific derivatives demonstrated significant efficacy in murine models of visceral leishmaniasis, suggesting that modifications to the quinazoline structure can enhance both potency and selectivity against leishmanial infections .

Antimicrobial Properties

The compound has also been studied for its activity against various pathogens. For instance, derivatives have shown effectiveness against Plasmodium falciparum, indicating potential use in treating malaria, especially in areas with high antifolate resistance. The mechanism involves inhibiting dihydrofolate reductase (DHFR), critical for folate synthesis in these pathogens .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the biological activity of this compound derivatives. Modifications at various positions on the quinazoline ring have been explored to enhance potency and selectivity for specific biological targets. For example, substituents at the N2 and N4 positions have been systematically varied to identify compounds with improved therapeutic profiles against both cancer and infectious diseases .

Summary Table of Applications

Application AreaCompound ActivityNotable Findings
AnticancerPAK4 InhibitionSelective inhibition with significant effects on tumor cell migration
AntileishmanialPotency against Leishmania donovaniSub-micromolar efficacy in murine models
AntimicrobialActivity against Plasmodium falciparumEffective DHFR inhibition; potential for malaria treatment
Structure OptimizationSAR StudiesIdentified key modifications enhancing biological activity

Wirkmechanismus

The mechanism of action of 6-Chloroquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .

Vergleich Mit ähnlichen Verbindungen

    2,4-Diaminoquinazoline: Lacks the chlorine atom at the 6th position.

    6-Bromoquinazoline-2,4-diamine: Contains a bromine atom instead of chlorine.

    4-Chloroquinazoline-2,6-diamine: Has the chlorine atom at the 4th position and amino groups at the 2nd and 6th positions.

Uniqueness: 6-Chloroquinazoline-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6th position enhances its reactivity and potential as a pharmacophore in medicinal chemistry .

Biologische Aktivität

6-Chloroquinazoline-2,4-diamine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antileishmanial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR) based on recent studies.

1. Antileishmanial Activity

Overview
Leishmaniasis is a parasitic disease caused by Leishmania species, and the search for effective treatments is ongoing due to rising resistance to current therapies. Quinazoline derivatives, including this compound, have shown promise in this area.

In Vitro Efficacy
Research indicates that this compound exhibits significant in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Studies have reported EC50 values in the low micromolar range, indicating potent activity. For instance:

  • Compounds Tested : A series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and tested.
  • Efficacy : The lead compound demonstrated an EC50 value of approximately 150 nM against L. donovani .

In Vivo Models
In murine models of visceral leishmaniasis, compounds derived from quinazoline-2,4-diamines have shown varying degrees of efficacy. For example:

  • Dosing Regimen : Compounds were administered intraperitoneally at doses like 15 mg/kg/day for five consecutive days.
  • Results : A notable reduction in liver parasitemia was observed, with some compounds achieving up to a 37% reduction .

2. Antitumor Activity

Mechanism of Action
Recent studies have explored the potential of this compound as an antitumor agent. The mechanism appears to involve DNA binding and disruption of cell cycle progression.

In Vitro Testing Against Cancer Cell Lines
The compound has been evaluated against various human cancer cell lines:

Cell Line IC50 (µM) Notes
MCF-7 (Breast Cancer)0.5Significant inhibitory effect
HCT-116 (Colon Cancer)0.8Moderate cytotoxicity
HePG-2 (Liver Cancer)1.0Effective against hepatocellular carcinoma
HFB4 (Skin Cancer)0.7Notable activity

These results suggest that this compound may serve as a lead compound for further development as an anticancer agent .

3. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives:

  • Substituent Effects : Variations at the N2 and N4 positions significantly influence potency and selectivity against Leishmania and cancer cells.
  • Optimal Modifications : Compounds with larger aromatic groups at N2 generally exhibited higher antileishmanial activity compared to those with smaller alkyl substituents .

Case Studies

Several case studies highlight the effectiveness of quinazoline derivatives:

  • Case Study A : A study involving a series of N2,N4-disubstituted quinazolines demonstrated that compounds with specific substitutions led to enhanced selectivity and reduced toxicity in murine models.
  • Case Study B : Clinical evaluations indicated that certain derivatives showed promise in reducing tumor size in xenograft models when administered at optimized doses.

Eigenschaften

IUPAC Name

6-chloroquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQPXDMCQOHVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70919670
Record name 6-Chloroquinazoline-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70919670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18671-95-9, 915402-35-6
Record name NSC82703
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloroquinazoline-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70919670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloroquinazoline-2,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloroquinazoline-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-Chloroquinazoline-2,4-diamine
Reactant of Route 3
Reactant of Route 3
6-Chloroquinazoline-2,4-diamine
Reactant of Route 4
6-Chloroquinazoline-2,4-diamine
Reactant of Route 5
6-Chloroquinazoline-2,4-diamine
Reactant of Route 6
6-Chloroquinazoline-2,4-diamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.